

An In-depth Technical Guide to 1-(2-hydroxyethyl)-1-methylguanidine Dihydrogen Phosphate

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Compound of Interest

Compound Name: 1-(2-hydroxyethyl)-1-methylguanidine

Cat. No.: B082930

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Introduction

1-(2-hydroxyethyl)-1-methylguanidine dihydrogen phosphate, more commonly known as Creatinol-O-Phosphate (COP), is a synthetic compound that has been investigated for its cardioprotective and cardiotonic properties. Developed in the mid-20th century, it has been primarily used in some European countries as an adjunct therapy for cardiovascular conditions such as cardiac insufficiency and arrhythmias. Its mechanism of action is thought to involve the preservation of cellular energy metabolism, particularly in myocardial cells under stressful or hypoxic conditions. This guide provides a comprehensive overview of the available technical data on Creatinol-O-Phosphate, including its chemical properties, synthesis, biological effects, and the experimental methodologies used to evaluate them.

Chemical and Physical Properties

Creatinol-O-Phosphate is the dihydrogen phosphate salt of **1-(2-hydroxyethyl)-1-methylguanidine**. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Name	1-(2-hydroxyethyl)-1-methylguanidine dihydrogen phosphate	[1][2]
Synonyms	Creatinol-O-Phosphate, COP, Aplodan, N-Methyl-N-(beta-hydroxyethyl)guanidine O-phosphate	[1][2][3]
CAS Number	6903-79-3	[1]
Molecular Formula	C4H12N3O4P	[1]
Molecular Weight	197.13 g/mol	[1]
Melting Point	240-243 °C	[1]
Appearance	Solid	[2]
Therapeutic Function	Cardiotonic	[1]

Synthesis

A documented method for the synthesis of Creatinol-O-Phosphate involves the phosphorylation of creatinol. The process can be carried out by reacting creatinol with partially hydrolyzed phosphoryl chloride or through the dehydration of its phosphate salt. An alternative synthesis route involves the addition of N-methylamino ethanol to bis-p-nitrobenzylphosphocyanamide, followed by hydrogenolysis to yield Creatinol N-phosphate, which can then be rearranged to Creatinol-O-Phosphate by heating.[4]

A patented synthesis method describes reacting a creatinol sulfate compound with sulfuric acid to form a protected creatinol sulfate intermediate. This intermediate is then reacted with a phosphorylating agent such as phosphorus pentoxide (P_2O_5), chlorophosphoric acid ($ClPO_3H_2$), or phosphorus oxychloride ($POCl_3$) to form a Creatinol-O-Phosphate solution, which is subsequently crystallized.[5]

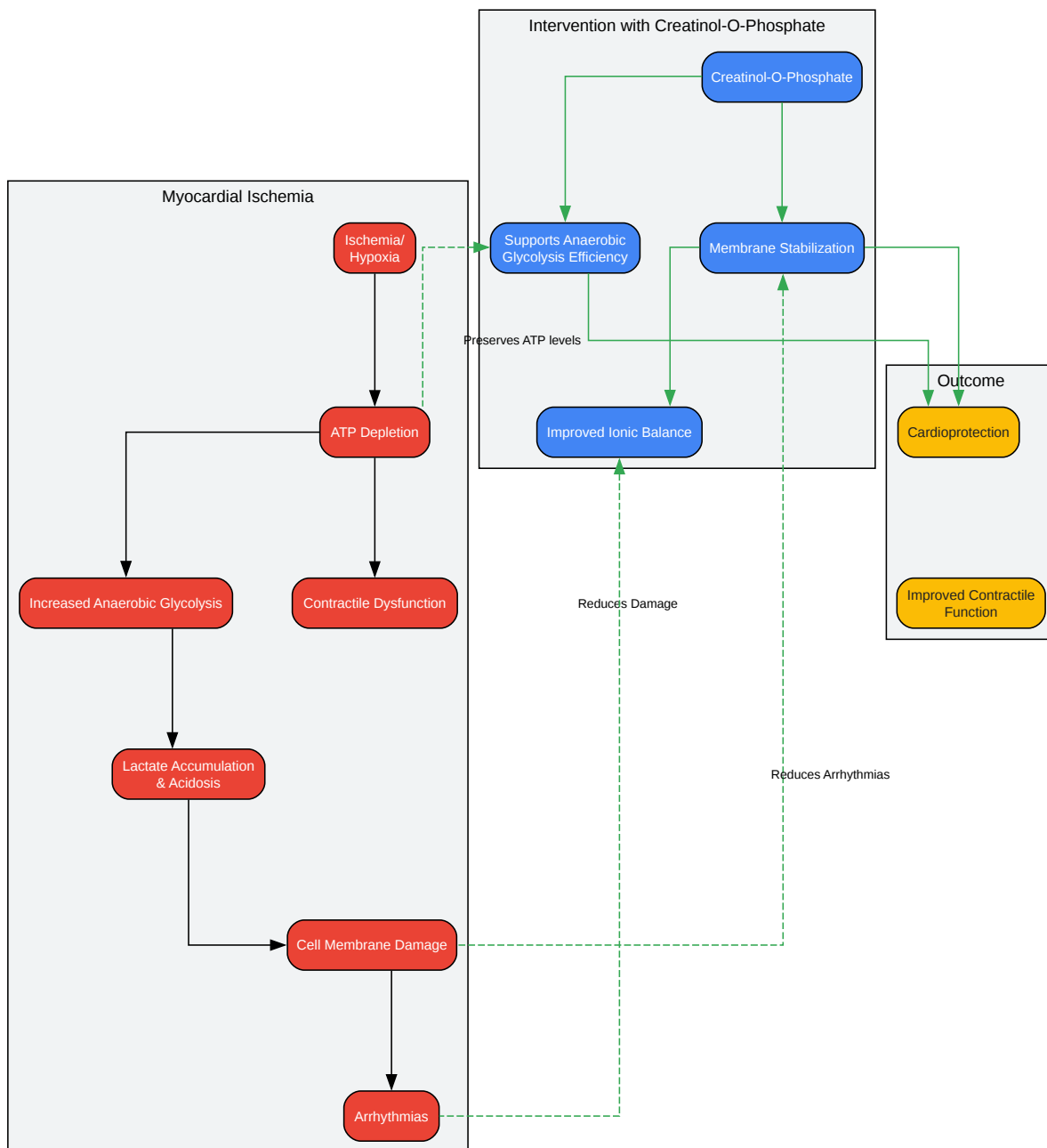
Biological Activity and Mechanism of Action

Creatinol-O-Phosphate has demonstrated significant anti-ischemic and anti-arrhythmic activities, which are associated with improved ionic balance and cardiac performance.^[2] These effects are particularly evident in pharmacological and clinical conditions involving hypoxic damage to the heart muscle.^[2]

The primary mechanism of action is believed to be the stabilization of cellular membranes and the enhancement of energy metabolism within muscle tissues, particularly under ischemic conditions.^[3]^[6] It is suggested that Creatinol-O-Phosphate exerts its cardioprotective effect through an action on anaerobic glycolysis.^[6] By supporting cellular energy metabolism, especially in myocardial cells, it enhances heart muscle function during periods of stress or oxygen deprivation.^[3]

Proposed Signaling Pathway in Cardioprotection

The cardioprotective effects of Creatinol-O-Phosphate are linked to the preservation of cellular energy homeostasis during ischemic events. The following diagram illustrates a proposed signaling pathway.



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Caption: Proposed mechanism of Creatinol-O-Phosphate in cardioprotection during ischemia.

Pharmacokinetics

Pharmacokinetic studies have shown that Creatinol-O-Phosphate administered intramuscularly is completely absorbed.[2] It distributes to all organs, with a particular concentration in the kidney, liver, and myocardium.[2] The compound is dephosphorylated in the kidney and liver before being eliminated in the urine.[2] Creatinol-O-Phosphate is capable of crossing the myocardial cell membrane and concentrating in the cytosoluble fraction.[2]

Preclinical and Clinical Studies

Preclinical Data

Studies on isolated rat hearts have demonstrated that pretreatment with Creatinol-O-Phosphate improves the recovery of contractility after hypoxia or ischemia.[6] A positive inotropic effect was observed in normoxic conditions when glucose was present in the perfusion solution.[6] The presence of Creatinol-O-Phosphate during hypoxia improved the recovery of contraction after reoxygenation in a dose-dependent manner.[6]

Table 1: Effect of Creatinol-O-Phosphate on Recovery of Contractility in Isolated Rat Hearts

Condition	Treatment	Outcome	Reference
Hypoxia/Reoxygenation	Creatinol-O-Phosphate	Improved recovery of contraction (dose-dependent)	[6]
Ischemia/Reperfusion	Creatinol-O-Phosphate (before ischemia)	Higher recovery of contractility than controls	[6]

| Ischemia/Reperfusion | Creatinol-O-Phosphate (during reperfusion) | Accelerated recovery of contractility |[6] |

In conscious dogs with chronically implanted electromagnetic probes, Creatinol-O-Phosphate increased cardiac work and improved myocardial metabolic parameters such as the delta redox potential across the heart, the lactate/pyruvate ratio, and excess lactate.[7] These effects are likely due to an enhanced myocardial oxygen supply-consumption ratio.[7]

Creatinol-O-Phosphate has been shown to be active in delaying the onset of aconitine-induced arrhythmias in guinea-pig atria and antagonized chloroform-induced ventricular fibrillation in mice.

Clinical Data

A double-blind clinical trial in patients with inadequate coronary circulation (including those with recent myocardial infarction and angina pectoris) showed that Creatinol-O-Phosphate significantly improved rhythm disturbances, chest pains, and symptoms of contractility failure compared to a placebo.

In a study of patients with acute myocardial infarction, treatment with Creatinol-O-Phosphate (3.06 g i.v./24 h for 3 days) in addition to standard therapy resulted in a significant decrease (33-49%) in serum levels of cardiac enzymes (GOT, GPT, LDH, HBDH, CK, and MBCK) compared to the control group. This effect was attributed to the protective action of Creatinol-O-Phosphate on cell membrane permeability.

Table 2: Effect of Creatinol-O-Phosphate on Serum Enzymes in Acute Myocardial Infarction

Enzyme	Percentage Decrease with COP vs. Control	Statistical Significance	Reference
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| GOT, GPT, LDH, HBDH, CK, MBCK | 33 - 49% | $p < 0.01$ | |

Experimental Protocols

Isolated Rat Heart Perfusion (Langendorff)

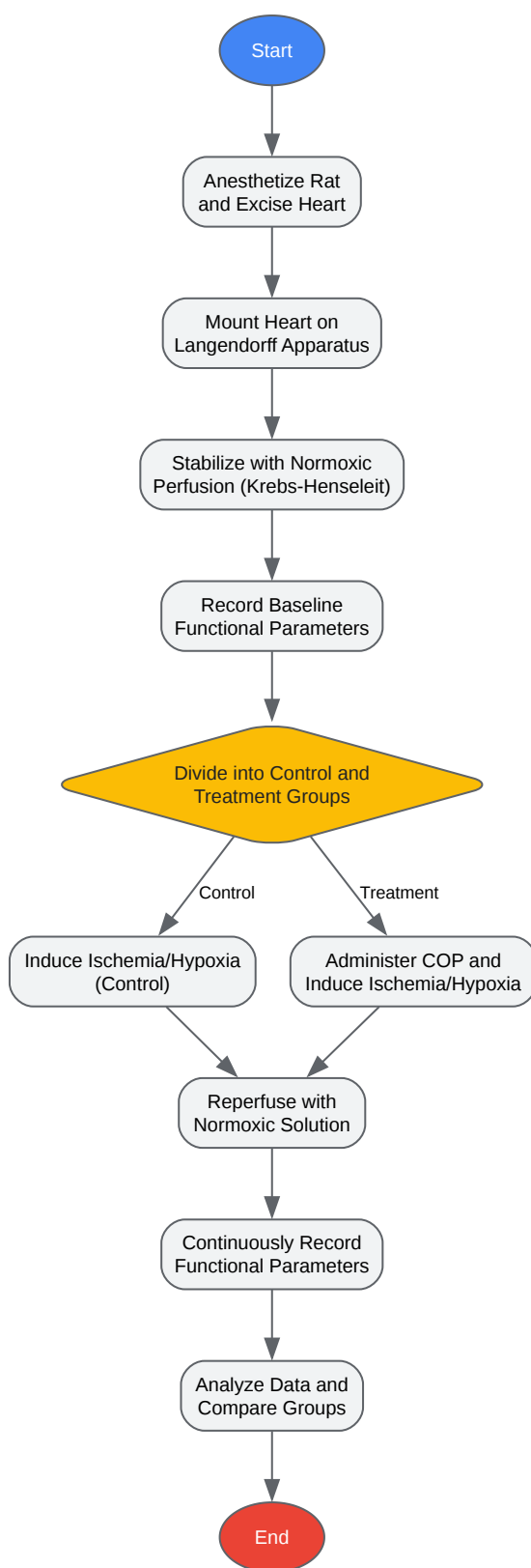
Objective: To assess the effect of Creatinol-O-Phosphate on the recovery of cardiac contractility following hypoxia or ischemia.

Methodology:

- Animal Preparation: Male Wistar rats are anesthetized. The hearts are rapidly excised and mounted on a Langendorff apparatus.

- **Perfusion:** The hearts are retrogradely perfused through the aorta with a Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ at 37°C. The composition of the Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.
- **Experimental Groups:**
 - **Control Group:** Hearts are subjected to a period of normoxic perfusion, followed by a period of hypoxia (gassing with 95% N₂ and 5% CO₂) or ischemia (complete cessation of flow), and then a reperfusion period with normoxic solution.
 - **Treatment Group:** Creatinol-O-Phosphate (e.g., 100 µmol/l) is added to the perfusion solution before, during, or after the hypoxic/ischemic period.
- **Data Acquisition:** A balloon is inserted into the left ventricle to measure isovolumetric pressure. Parameters such as left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development (+dP/dt) and fall (-dP/dt) are continuously recorded.
- **Data Analysis:** The recovery of contractile function during reperfusion is expressed as a percentage of the pre-ischemic baseline values. Statistical analysis is performed using appropriate tests (e.g., ANOVA, t-test).

Experimental Workflow for Isolated Heart Studies



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Caption: Workflow for studying Creatinol-O-Phosphate in an isolated rat heart model.

Analytical Methodology

While specific, detailed protocols for the quantification of **1-(2-hydroxyethyl)-1-methylguanidine** dihydrogen phosphate in biological matrices are not readily available in the reviewed literature, methods for related guanidino compounds can be adapted. High-performance liquid chromatography (HPLC) is the most common technique.

General HPLC Method for Guanidino Compounds:

- **Sample Preparation:** Deproteinization of plasma or tissue homogenates is typically the first step, often using acetonitrile or perchloric acid.
- **Chromatographic Separation:** A cation-exchange column is frequently used for the separation of guanidino compounds.
- **Mobile Phase:** A common mobile phase consists of a mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium phosphate) at a specific pH.
- **Detection:** UV detection is a common method. For enhanced sensitivity and specificity, post-column derivatization with a fluorogenic reagent like ninhydrin can be employed, followed by fluorescence detection.

Conclusion

1-(2-hydroxyethyl)-1-methylguanidine dihydrogen phosphate (Creatinol-O-Phosphate) is a compound with demonstrated cardioprotective and anti-arrhythmic properties. Preclinical and clinical evidence suggests its potential utility in conditions of myocardial ischemia and heart failure. The primary mechanism of action appears to be related to the preservation of cellular energy metabolism and membrane integrity. While the existing data provides a solid foundation for its pharmacological profile, further research is warranted to elucidate the precise molecular signaling pathways involved and to establish more detailed quantitative efficacy and safety data through larger, well-controlled clinical trials. The development and validation of specific analytical methods for its quantification in biological samples would also be beneficial for future pharmacokinetic and pharmacodynamic studies.

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